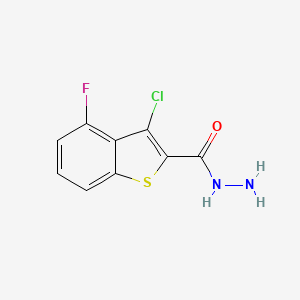

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H6ClFN2OS and a molecular weight of 244.68 g/mol . This compound is primarily used in research applications and is known for its unique structural properties, which include a benzothiophene ring substituted with chlorine and fluorine atoms, as well as a carbohydrazide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide typically involves the following steps:

Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorothiophenol and 2-fluorobenzaldehyde, under acidic or basic conditions.

Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced by reacting the benzothiophene derivative with hydrazine hydrate in the presence of a catalyst, such as acetic acid or sulfuric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Heterocycles

This compound serves as a crucial building block in the synthesis of diverse heterocyclic compounds. Its unique structure allows for the creation of chemical libraries that can be utilized in drug discovery and development.

Pharmaceutical Development

The compound's derivatives are being investigated for their potential as therapeutic agents. Research indicates that modifications to its structure can lead to compounds with enhanced biological activity, targeting various diseases .

Biological Applications

Antimicrobial Properties

Research has shown that 3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide exhibits antimicrobial properties. Studies indicate its effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity

The compound has demonstrated promising anticancer activity in vitro. For example, derivatives of this compound have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism of action often involves the induction of apoptosis through modulation of key apoptotic proteins.

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | HeLa | 5.0 | Apoptosis induction |

| Derivative B | MCF-7 | 4.2 | Bcl-2 downregulation |

| Derivative C | A549 | 6.5 | Cell cycle arrest |

Medicinal Chemistry

Targeting Specific Pathways

Research indicates that the structural features of this compound enhance its ability to interact with specific biological targets, such as tyrosinase, which is relevant in the treatment of skin disorders and pigmentation issues.

Case Study: Tyrosinase Inhibition

A study explored the inhibition of Agaricus bisporus tyrosinase using derivatives containing the 3-chloro-4-fluorophenyl motif. Results indicated enhanced inhibitory activity compared to standard compounds, suggesting potential applications in cosmetic formulations aimed at skin lightening .

Material Science Applications

Specialty Chemicals Production

The compound is also utilized in producing specialty chemicals and materials with tailored properties. Its unique chemical structure allows for modifications that can lead to materials with specific thermal or mechanical characteristics .

Wirkmechanismus

The mechanism of action of 3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-4-methyl-1-benzothiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a fluorine atom.

3-Chloro-N’-(4-fluorobenzylidene)-1-benzothiophene-2-carbohydrazide: Similar structure but with a benzylidene group instead of a carbohydrazide group.

Uniqueness

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide is unique due to the presence of both chlorine and fluorine atoms on the benzothiophene ring, as well as the carbohydrazide functional group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biologische Aktivität

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide (CAS No. 774586-50-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with chloro and fluoro substituents, which are known to influence its reactivity and biological interactions. The presence of these halogens can enhance the lipophilicity and bioavailability of the compound, making it a candidate for further biological evaluation.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways or signal transduction processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown potential as an inhibitor of quorum sensing in bacteria, which is crucial for their virulence and biofilm formation. This suggests that it could be developed as an antibiotic adjuvant to enhance the efficacy of existing antibiotics against resistant strains.

Enzyme Inhibition Studies

In vitro assays have demonstrated that derivatives bearing the 3-chloro-4-fluorophenyl fragment exhibit significant inhibitory activity against tyrosinase, an enzyme involved in melanin production. For instance, compounds related to this compound showed IC50 values ranging from 2.96 to 10.65 µM, indicating that they are more potent than traditional inhibitors like kojic acid .

| Compound ID | IC50 (µM) | Activity Type |

|---|---|---|

| 4b | 2.96 | Tyrosinase Inhibitor |

| 4c | 10.65 | Tyrosinase Inhibitor |

| Kojic Acid | ~20 | Reference Compound |

Cytotoxicity Assays

The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. Results indicated that at concentrations up to 25 µM, the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing analogs of this compound revealed that modifications to the aromatic structure significantly enhanced inhibitory activity against tyrosinase. The most effective derivatives were those with additional functional groups that increased binding affinity to the enzyme's active site.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, the compound was tested against various bacterial strains to assess its ability to inhibit quorum sensing. Results indicated a marked reduction in biofilm formation at sub-lethal concentrations, supporting its potential as an adjunct therapy in treating bacterial infections.

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-1-benzothiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2OS/c10-7-6-4(11)2-1-3-5(6)15-8(7)9(14)13-12/h1-3H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCIZHGLWWYFDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.